An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Methylfuran-3-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Methylfuran-3-carboxylic Acid
Abstract: 5-Methylfuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring an aromatic furan ring, a reactive carboxylic acid moiety, and a methyl group, provides a unique combination of electronic properties and functional handles for chemical modification. The furan nucleus is a well-established scaffold in numerous pharmacologically active compounds, contributing to a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide offers a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and key applications of 5-methylfuran-3-carboxylic acid, with a focus on its utility for researchers and professionals in drug discovery and development.
Molecular Profile and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and intrinsic properties. 5-Methylfuran-3-carboxylic acid is characterized by a five-membered furan ring, which imparts aromatic character. A methyl group is situated at the 5-position, and a carboxylic acid group is at the 3-position.[1] This specific arrangement of functional groups dictates the molecule's reactivity, solubility, and potential for biological interactions. The carboxylic acid group, in particular, often enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor, a feature vital for molecular recognition at biological targets.[3]
| Property | Value | Source |
| IUPAC Name | 5-methylfuran-3-carboxylic acid | [4] |
| Synonyms | 5-methyl-3-furoic acid | [5] |
| CAS Number | 21984-93-0 | [1][4][5][6] |
| Molecular Formula | C₆H₆O₃ | [1][4][7] |
| Molecular Weight | 126.11 g/mol | [5] |
| InChIKey | MDVRXWAAVDTLFJ-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of 5-methylfuran-3-carboxylic acid are central to its utility as a chemical scaffold.
Synthetic Routes
While various synthetic pathways exist, a notable and sustainable approach involves the direct C–H carboxylation of 2-methylfuran using carbon dioxide (CO₂) as a C1 synthon. This reaction is often mediated by zeolite-based catalysts, such as HZSM-5. The mechanism relies on the Brønsted acid sites of the zeolite activating the furan ring, facilitating electrophilic attack by CO₂ predominantly at the C3 position to yield the target acid.[1]
Core Reactivity
The molecule exhibits dual reactivity centered on the furan ring and the carboxylic acid group.
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Furan Ring Reactivity: The furan ring possesses aromatic character but is less aromatic than benzene, making it susceptible to oxidation, which can open the ring to form dicarboxylic acids.[1] The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group modulates the regioselectivity of electrophilic aromatic substitution reactions.
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Carboxylic Acid Reactivity: The carboxylic acid function is the primary handle for derivatization, enabling the synthesis of diverse compound libraries. It readily undergoes standard transformations:
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Esterification: Reaction with various alcohols in the presence of an acid catalyst to form the corresponding esters.
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Amidation: This is one of the most crucial reactions for drug development. It can be achieved via a two-step process by first converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine.[8] Alternatively, direct coupling with an amine can be accomplished using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[9]
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The diverse derivatization potential of 5-methylfuran-3-carboxylic acid is a key asset, allowing chemists to systematically modify the parent structure to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Key reactions for modifying the carboxylic acid group.
Applications in Drug Discovery and Development
The furan scaffold is considered a "privileged structure" in medicinal chemistry, capable of diverse interactions such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[2] 5-Methylfuran-3-carboxylic acid serves as an excellent starting point for harnessing this potential.
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Antimicrobial and Antifungal Agents: Derivatives of furan-3-carboxylic acids have demonstrated significant potential as antimicrobial agents. Studies on related structures have shown potent in vitro antifungal activity against prevalent plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[10][11] Structure-activity relationship (SAR) analyses have revealed that incorporating peptide moieties via amide linkages can lead to derivatives with superior antifungal potency compared to the parent compounds.[10]
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Anticancer and Anti-inflammatory Agents: The furan-3-carboxamide scaffold is a promising pharmacophore for anticancer drug design. For example, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, a derivative of a closely related acid, was identified as a hit compound with potent antitumor activity (MG-MID GI50 value of 4.22 μM).[12] Furthermore, novel furopyridone compounds synthesized from furan-3-carboxylic acid have exhibited high cytotoxic activity against esophageal cancer cell lines.[13]
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Metabolic and Antioxidant Research: Structurally related natural products highlight the biological relevance of this core. Cappariside (4-hydroxy-5-methylfuran-3-carboxylic acid), isolated from Capparis spinosa, is a potent antioxidant.[1] Another related metabolite, 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF), has been identified as a uremic toxin and is studied for its role in inhibiting insulin secretion in type 2 diabetes.[1]
Exemplary Experimental Protocol: Amide Synthesis
To illustrate the practical utility of 5-methylfuran-3-carboxylic acid as a synthetic precursor, this section provides a validated protocol for the synthesis of an amide derivative, a common step in generating compound libraries for biological screening.
Protocol: Synthesis of a 5-Methylfuran-3-carboxamide Derivative via DCC/DMAP Coupling
This protocol is adapted from established methodologies for amide bond formation.[9]
Principle: Dicyclohexylcarbodiimide (DCC) is a coupling reagent that activates the carboxyl group of 5-methylfuran-3-carboxylic acid, making it susceptible to nucleophilic attack by an amine. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.
Materials:
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5-Methylfuran-3-carboxylic acid
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Primary or secondary amine (e.g., tryptamine)
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-methylfuran-3-carboxylic acid (1.0 eq.) and the desired amine (0.95 eq.) in anhydrous DCM.
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Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq.) to the solution.
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Coupling Agent Addition: Cool the mixture in an ice bath (0 °C). Add DCC (1.1 eq.) portion-wise over 10 minutes.
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Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, a white precipitate (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.
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Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
5-Methylfuran-3-carboxylic acid stands out as a high-value scaffold for chemical innovation. Its defined structure, predictable reactivity, and synthetic tractability make it an ideal starting material for creating diverse molecular architectures. The demonstrated success of its derivatives in achieving potent biological activities—spanning antifungal, anticancer, and anti-inflammatory applications—underscores its profound importance for researchers in drug discovery and agrochemical development. The strategic modification of its carboxylic acid handle provides a reliable pathway to novel compounds with tailored properties, ensuring its continued relevance in the pursuit of new chemical entities.
References
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Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). Journal of Agricultural and Food Chemistry. PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). International Journal of Molecular Sciences, MDPI. Retrieved from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved from [Link]
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